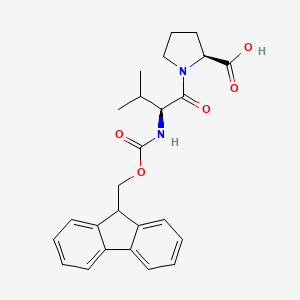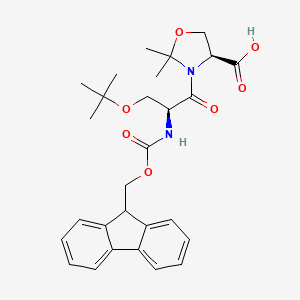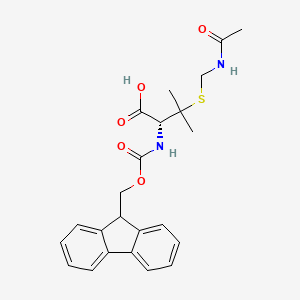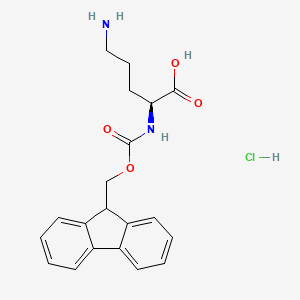
Fmoc-Dab(Dde)-OH
Overview
Description
Fmoc-Dab(Dde)-OH, also known as Fmoc-Dabcyl-Dde, is an organic compound derived from amino acid derivatives. It is a versatile reagent used for a variety of synthetic and analytical applications in organic chemistry. Fmoc-Dabcyl-Dde is a colorless, crystalline solid that is soluble in organic solvents and is easily purified by recrystallization. It is a useful tool in peptide synthesis and in the analysis of proteins and peptides.
Scientific Research Applications
Synthesis of Peptide Nucleic Acid (PNA) Probes : Fmoc-Dab(Dde)-OH is used in the construction of PNA FRET probes. It enables the post-synthetic attachment of reporter groups to PNAs (Oquare & Taylor, 2008).
Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : This compound is utilized in the automated synthesis of fluorescein-labelled peptides, particularly for the generation of carboxyfluorescein-labelled dimannosylated peptides (Kowalczyk, Harris, Dunbar, & Brimble, 2009).
Solid-Phase Peptide Synthesis (SPPS) : this compound is used in SPPS but requires careful handling due to its tendency to undergo rapid lactamization under certain conditions (Lam, Wu, & Wong, 2022).
Synthesis of Branched Peptides : It's used for introducing branch points in peptides for specific orientation and interaction with target proteins, as demonstrated in the synthesis of branched peptides for binding to kinase domains (Xu, Zheng, Cowburn, & Bárány, 2004).
Synthesis of Fluorescently Labeled Glycopeptides : This compound is used in strategies for the synthesis of biotin-labeled peptides and other labeled peptides for various biological applications (Bibbs, Ambulos, Kates, Khatri, Medzihradszky, Osapay, & Weintraub, 2000).
Hydrogel Formation and Stabilization of Silver Nanoclusters : this compound is involved in the formation of amino acid-based hydrogels that can stabilize fluorescent silver nanoclusters (Roy & Banerjee, 2011).
Antibacterial and Biomedical Applications : this compound contributes to the development of antibacterial materials and is a key component in peptide-based nanoassemblies for biomedical applications (Schnaider, Ghosh, Bychenko, Grigoriants, Ya'ari, Antsel, Matalon, Sarig, Brosh, Pilo, Gazit, & Adler-Abramovich, 2019).
Mechanism of Action
Target of Action
Fmoc-Dab(Dde)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound serves as a temporary protecting group for the amino acid during peptide synthesis . This group is removed (deprotected) in the presence of a base, revealing the amino group that can then form a peptide bond with the next amino acid in the sequence . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is another protecting group that can be selectively removed under mild conditions without affecting the Fmoc group .
Biochemical Pathways
The peptides it helps synthesize can be designed to interact with various biochemical pathways depending on their sequence .
Pharmacokinetics
Its bioavailability and other properties would depend on the characteristics of the peptide it is used to synthesize .
Result of Action
The primary result of this compound’s action is the successful synthesis of a peptide with the desired sequence . The specific molecular and cellular effects would depend on the nature of the synthesized peptide.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc deprotection and peptide bond formation . The stability of this compound and its efficacy in peptide synthesis are also dependent on these environmental factors .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBHGOUICAXOQZ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673972 | |
| Record name | (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
235788-61-1 | |
| Record name | (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















